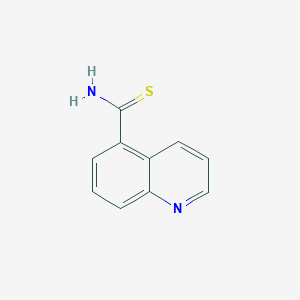

Quinoline-5-carbothioamide

Description

Properties

IUPAC Name |

quinoline-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVOVMWQWLLUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717023 | |

| Record name | Quinoline-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855763-66-5 | |

| Record name | Quinoline-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Quinoline-5-carbothioamide: Structure, Synthesis, and Therapeutic Potential

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores is a cornerstone of rational design. This guide delves into the chemical properties and potential applications of Quinoline-5-carbothioamide, a molecule situated at the intersection of two powerful chemical motifs: the quinoline ring and the carbothioamide functional group.

The quinoline scaffold, a fusion of benzene and pyridine rings, is a "privileged structure" in medicinal chemistry.[1] It forms the core of numerous natural alkaloids and synthetic drugs, exhibiting a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its rigid, planar structure and unique electronic distribution allow it to interact with a multitude of biological targets.[5]

Parallelly, the carbothioamide group, an isostere of the amide bond where oxygen is replaced by sulfur, offers distinct physicochemical advantages. This substitution alters hydrogen bonding capabilities, enhances metabolic stability, and modulates electronic properties, often leading to improved target affinity and novel mechanisms of action.[6] Carbothioamide-containing molecules have demonstrated significant potential as anticancer and antiviral agents.

This document provides a comprehensive technical overview of this compound, from its fundamental structure and a proposed synthetic pathway to its potential as a modulator of key signaling pathways in oncology. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their discovery programs.

Molecular Structure and Physicochemical Properties

This compound (CAS 855763-66-5) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂S.[7] The structure consists of a quinoline ring substituted at the 5-position with a primary carbothioamide (-CSNH₂) group.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4715029&t=l", imagescale=true, label=""]; mol [pos="0,0!"]; caption [label="Figure 1. Chemical Structure of this compound.", pos="0,-1.5!", fontsize=10]; }

Caption: Figure 1. Chemical Structure of this compound.

The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring creates a unique electronic landscape. Electrophilic substitution on the quinoline nucleus generally occurs on the benzene ring, preferentially at positions 5 and 8.[8][9] The carbothioamide moiety is a planar group with significant resonance stabilization, contributing to the overall planarity and potential for π-stacking interactions with biological targets.

While experimentally determined data for this specific molecule is scarce in public literature, its properties can be predicted based on its constituent parts.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Molecular Weight | 188.25 g/mol | Calculated from the molecular formula C₁₀H₈N₂S.[7] |

| Appearance | Likely a pale yellow to brown solid. | Quinoline is a colorless liquid that turns brown on exposure to light.[9] Thioamides are often colored solids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The quinoline core is hydrophobic, while the carbothioamide group can participate in hydrogen bonding. Quinoline itself is slightly soluble in cold water but soluble in organic solvents.[3] The properties are expected to be similar to other aromatic thioamides. |

| pKa (Conjugate Acid) | ~4.0 - 4.9 | The pKa of the quinolinium ion is approximately 4.85-4.9.[2] The electron-withdrawing nature of the 5-carbothioamide group might slightly decrease the basicity of the ring nitrogen. |

| Reactivity | The thioamide sulfur is nucleophilic; the quinoline ring is susceptible to oxidation at the benzene ring and nucleophilic attack on the pyridine ring. | Thioamides are more reactive than their corresponding amides. The quinoline ring is stable but can be oxidized under harsh conditions.[8] |

Synthesis and Characterization

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Figure 2. Proposed Synthetic Workflow.

Experimental Protocol 1: Synthesis of Quinoline-5-carbonitrile (via Sandmeyer Reaction)

The Sandmeyer reaction is a classic, reliable method for converting an aromatic amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.[10][11][12]

Rationale: This method is chosen for its high efficiency and the commercial availability of the starting material, 5-aminoquinoline. The use of copper(I) cyanide is crucial for catalyzing the displacement of the diazonium group.[11]

Step-by-Step Methodology:

-

Diazotization:

-

Suspend 5-aminoquinoline (1 equivalent) in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the quinoline-5-diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 equivalents) and potassium cyanide (KCN, 1.5 equivalents) in water.

-

Warm this solution gently to ensure complete dissolution, then cool to room temperature.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to drive the reaction to completion.

-

Cool the mixture to room temperature and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure Quinoline-5-carbonitrile.[13]

-

Experimental Protocol 2: Conversion of Nitrile to this compound

The conversion of nitriles to primary thioamides can be achieved through the addition of a sulfur source, such as hydrogen sulfide, under basic conditions.

Rationale: This method directly converts the nitrile to the desired thioamide. The use of a base catalyst, such as triethylamine or an anion-exchange resin, facilitates the nucleophilic addition of the hydrosulfide ion to the electrophilic nitrile carbon.

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve Quinoline-5-carbonitrile (1 equivalent) in a suitable solvent mixture, such as methanol/water or ethanol/water.

-

Add a base catalyst. A catalytic amount of triethylamine or an anion-exchange resin (SH⁻ form) can be used.

-

Gently bubble hydrogen sulfide (H₂S) gas through the stirred solution at room temperature. (CAUTION: H₂S is highly toxic. This step must be performed in a well-ventilated fume hood).

-

-

Reaction Monitoring and Completion:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Continue bubbling H₂S until the starting nitrile is consumed (typically 2-6 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, purge the solution with nitrogen gas to remove excess H₂S.

-

Concentrate the solvent under reduced pressure.

-

If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent.

-

Wash the organic layer, dry it over Na₂SO₄, and concentrate.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The following table outlines the predicted spectral data.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals / Features |

| ¹H NMR (DMSO-d₆) | - Aromatic Protons (7.5-9.0 ppm): A complex multiplet pattern corresponding to the 6 protons on the quinoline ring. The proton at C4, peri to the C5-substituent, is expected to be significantly deshielded.- Thioamide Protons (-CSNH₂): Two broad singlets for the NH₂ protons, likely in the range of 9.5-10.5 ppm, which are exchangeable with D₂O. |

| ¹³C NMR (DMSO-d₆) | - Thioamide Carbon (C=S): A highly deshielded signal, typically in the range of 190-205 ppm.- Aromatic Carbons (120-155 ppm): Nine distinct signals for the quinoline ring carbons. The carbon attached to the thioamide group (C5) and the carbons adjacent to the nitrogen (C2, C8a) will have characteristic shifts. |

| FT-IR (KBr Pellet, cm⁻¹) | - N-H Stretch: Two bands in the region of 3100-3400 cm⁻¹.- C=N and C=C Stretch: Aromatic ring stretches between 1500-1650 cm⁻¹.- Thioamide "B" band (C=S stretch): A strong band typically found in the 1200-1400 cm⁻¹ region, often coupled with N-H bending. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular weight. The presence of sulfur would give a characteristic M+2 isotope peak (³⁴S) with an abundance of ~4.5% relative to the M⁺ peak. |

Potential Biological Activity and Applications in Drug Discovery

While direct biological data for this compound is not extensively published, the known activities of structurally related quinoline carboxamides and thioamides provide a strong rationale for its investigation as a therapeutic agent, particularly in oncology.[5][14][15]

Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[16][17][18] The quinoline scaffold can act as an ATP-mimetic, binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[19][20]

Hypothesized Mechanism of Action: Kinase Inhibition

This compound could potentially function as a Type I ATP-competitive kinase inhibitor. The planar quinoline ring can engage in π-stacking and hydrophobic interactions within the adenine-binding region of the kinase, while the carbothioamide group can form crucial hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. This binding mode prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction and blocking cancer cell proliferation and survival.[21][22]

dot graph G { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Figure 3. Hypothesized mechanism of this compound as a kinase inhibitor.

Potential Therapeutic Targets:

-

Receptor Tyrosine Kinases (RTKs): Derivatives of quinoline are known inhibitors of EGFR, VEGFR, and PDGFR, which are key drivers in many solid tumors.[20][23]

-

Topoisomerases: The planar quinoline ring is capable of intercalating with DNA, and some quinoline carboxamides are known to inhibit topoisomerases, enzymes vital for DNA replication and repair.[2][14]

-

Antiparasitic Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. The introduction of a thioamide could modulate this activity or confer efficacy against other parasites.

Conclusion and Future Directions

This compound represents a molecule of significant interest for chemical and biological exploration. It combines the validated quinoline scaffold with the functionally versatile thioamide group, creating a platform for the development of novel therapeutic agents. The synthetic pathways outlined in this guide are based on established, high-yielding chemical transformations, providing a clear roadmap for its preparation and subsequent investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Executing the proposed synthesis and obtaining definitive analytical and spectroscopic data to confirm the structure and purity.

-

In Vitro Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and a diverse set of protein kinases to identify primary biological targets and determine potency (IC₅₀ values).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications on both the quinoline ring and the thioamide group to optimize potency, selectivity, and drug-like properties.

By systematically exploring the chemistry and biology of this compound, the research community can unlock its potential and pave the way for a new class of targeted therapies.

References

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-5-carbonitrile | C10H6N2 | CID 4715028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. ijfmr.com [ijfmr.com]

- 10. benchchem.com [benchchem.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. pharmdguru.com [pharmdguru.com]

- 13. Quinoline-5-carbonitrile | 59551-02-9 | JCA55102 [biosynth.com]

- 14. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijrpr.com [ijrpr.com]

- 23. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of novel Quinoline-5-carbothioamide derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Quinoline-5-carbothioamide Derivatives

Introduction: The Quinoline Scaffold and the Thioamide Functional Group

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural rigidity and aromatic nature of the quinoline core provide an excellent framework for molecular recognition by biological targets.

This guide focuses on a specific, and increasingly important, functionalization of the quinoline scaffold: the carbothioamide group at the 5-position. The replacement of the oxygen atom in a carboxamide with sulfur to form a carbothioamide (-CSNH₂) dramatically alters the group's electronic properties, hydrogen bonding capacity, and steric profile.[3] These changes can lead to enhanced biological activity, improved metabolic stability, or novel mechanisms of action. This document serves as a technical primer for researchers, scientists, and drug development professionals, detailing robust methodologies for the synthesis of this compound derivatives and the rigorous analytical techniques required for their unambiguous characterization.

Part 1: Synthetic Strategies for this compound Derivatives

The successful synthesis of this compound derivatives hinges on the efficient introduction of the thioamide functional group onto the quinoline core. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule. Below, we discuss the most common and reliable strategies, explaining the causality behind the choice of reagents and conditions.

Strategy A: Thionation of Quinoline-5-carboxamides

This is arguably the most direct approach, converting a readily accessible quinoline-5-carboxamide into the target thioamide. The key to this transformation is the use of a powerful thionating agent.

-

Core Reagent: Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the reagent of choice for this conversion.

-

Mechanism & Rationale: Lawesson's Reagent works by replacing the carbonyl oxygen with sulfur. The reaction is typically performed in an anhydrous, high-boiling-point solvent like toluene or dioxane under reflux conditions. The anhydrous environment is critical to prevent the hydrolysis of the reagent and the starting amide. The reaction progress should be meticulously monitored by Thin-Layer Chromatography (TLC) to ensure complete conversion and to avoid the formation of degradation byproducts.

Strategy B: Direct Thiohydrolysis of Quinoline-5-carbonitriles

When the corresponding quinoline-5-carbonitrile is the more accessible starting material, it can be directly converted to the primary thioamide.

-

Core Reagents: This transformation can be achieved using various sources of hydrogen sulfide (H₂S).

-

Hydrogen Sulfide Gas: Bubbling H₂S gas through a solution of the nitrile in a basic medium (e.g., pyridine or triethylamine in ethanol) is a classic method. However, due to the high toxicity and unpleasant odor of H₂S, this method requires a specialized setup with excellent ventilation and scrubbing systems.

-

Sodium Hydrosulfide (NaSH): A safer and more convenient alternative is using a salt like NaSH. The reaction is typically carried out in a protic solvent such as ethanol or methanol.

-

Thioacetamide/Thiourea: In some instances, reagents like thioacetamide can serve as an in-situ source of H₂S under specific conditions.

-

General Synthetic Workflow Visualization

The following diagram illustrates the common synthetic pathways leading to this compound.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Quinoline-5-carbothioamide: A Predictive Technical Guide

Abstract

Quinoline-5-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established biological activities of both the quinoline scaffold and the thioamide functional group. A thorough understanding of its structural and electronic properties is paramount for its application and derivatization. This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific molecule, this guide synthesizes expected spectral characteristics based on established principles and data from closely related analogues. This predictive framework offers researchers a valuable tool for the identification and characterization of this compound.

Introduction and Molecular Structure

The quinoline ring system is a well-known pharmacophore present in numerous natural and synthetic bioactive compounds.[1] The introduction of a carbothioamide group at the 5-position is anticipated to modulate the electronic properties and biological activity of the quinoline nucleus. The thioamide functional group itself is a bioisostere of the amide bond and is known to exhibit a range of biological effects.[2]

The logical first step in any analytical characterization is the confirmation of the molecular structure.

Molecular Formula: C₁₀H₈N₂S Molecular Weight: 188.25 g/mol CAS Number: 855763-66-5[3]

References

An In-Depth Technical Guide to the In Silico Prediction of Quinoline-5-carbothioamide Bioactivity

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The introduction of a carbothioamide moiety at the 5-position creates a unique chemical entity, Quinoline-5-carbothioamide, whose derivatives are of significant interest for novel drug discovery. This guide provides a comprehensive, in-depth walkthrough of a robust in silico workflow designed to predict and rationalize the bioactivity of this specific class of compounds. Tailored for researchers and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind each computational step. We will detail an integrated approach encompassing target identification, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented as a self-validating system, ensuring scientific rigor and reproducibility, and is grounded in authoritative references to support all mechanistic and methodological claims.

Introduction: The Quinoline Scaffold and the Promise of In Silico Prediction

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug development, lending its structure to numerous clinically significant drugs.[1][2] Its derivatives have been shown to interact with a diverse range of biological targets, including protein kinases, topoisomerases, and various microbial enzymes.[3][4] The functionalization of this core with a carbothioamide group (-C(=S)NHR) introduces a versatile moiety known for its hydrogen bonding capabilities and potential to coordinate with metallic ions in enzyme active sites, suggesting a rich field for discovering new bioactive agents.[5][6]

However, the synthesis and biological evaluation of extensive compound libraries is a resource-intensive process. Computational, or in silico, methods provide a powerful alternative to streamline this endeavor. By simulating molecular interactions and building predictive models, we can prioritize synthesis efforts, optimize lead compounds, and gain deep mechanistic insights into a compound's mode of action before it is ever physically synthesized.[7] This guide delineates a complete computational workflow for assessing the therapeutic potential of novel this compound derivatives, using anticancer activity as a primary example.

The Integrated Computational Workflow

Predicting the bioactivity of a novel chemical series is a multi-faceted challenge that no single computational method can solve. A robust prediction relies on an integrated workflow where the outputs of one stage inform and validate the next. Our approach systematically narrows down from broad, statistical predictions to fine-grained, dynamic assessments of specific molecular interactions.

Caption: Integrated in silico workflow for bioactivity prediction.

Phase 1: Ligand Library Design and ADMET Filtering

The first step involves the creation of a virtual library of this compound derivatives and an initial filtering based on their drug-like properties.

Ligand Preparation and Library Design

This process begins with drawing the 2D structures of the desired compounds, which are then converted to 3D models and subjected to energy minimization to achieve a stable conformation.

Protocol: Ligand Preparation

-

2D Sketching: Draw the this compound scaffold and its derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Conversion: Convert the 2D structures into 3D coordinates. Most chemical drawing tools have this functionality built-in.

-

Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94).[8] This step is critical to ensure that the ligand conformation is energetically favorable before proceeding to more complex calculations like docking.

-

Causality: Using a non-minimized, high-energy ligand conformation can lead to inaccurate docking scores and unrealistic binding poses, as the energy required to adopt the bound conformation is not accounted for.

-

Early ADMET Profiling

Before investing significant computational resources, it is prudent to filter the library for compounds with a higher probability of possessing favorable pharmacokinetic properties.

Protocol: ADMET Filtering

-

Property Calculation: Use a web server or software (e.g., SwissADME, admetSAR, QikProp) to calculate key physicochemical and pharmacokinetic properties.[9][10][11]

-

Rule-Based Filtering: Apply established rules, most notably Lipinski's Rule of Five, to identify compounds with poor oral bioavailability profiles.

-

Toxicity Prediction: Utilize the same tools to flag compounds containing structural alerts for potential toxicity (e.g., mutagenicity, carcinogenicity).[9]

Data Presentation: Key ADMET Parameters

| Parameter | Acceptable Range/Value | Rationale |

| Molecular Weight (MW) | ≤ 500 Da | Affects diffusion and transport. |

| LogP (Lipophilicity) | ≤ 5 | Governs solubility and membrane permeability. |

| H-bond Donors | ≤ 5 | High numbers can reduce membrane permeability. |

| H-bond Acceptors | ≤ 10 | High numbers can reduce membrane permeability. |

| GI Absorption | High | Predicts the likelihood of absorption from the gut.[9] |

| BBB Permeant | No (for peripheral targets) | Indicates potential for CNS side effects.[9] |

| AMES Toxicity | Negative | Predicts mutagenic potential.[9] |

This initial screening enriches the virtual library with compounds that are more likely to become viable drug candidates, focusing subsequent efforts on the most promising molecules.[12]

Phase 2: Bioactivity and Target Prediction

With a filtered, drug-like library, the next phase focuses on predicting the biological activity of the compounds and identifying their most likely protein targets.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[13] For a novel series like this compound, a QSAR model can be built if a dataset of structurally similar compounds with known activities (e.g., other quinoline carboxamides or thioamides) is available.[5][14]

Protocol: 2D-QSAR Model Development

-

Data Set Collection: Compile a dataset of compounds with a common structural scaffold and measured biological activity (e.g., IC₅₀ values) against a specific target or cell line.

-

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic).

-

Data Division: Split the dataset into a training set (typically ~75-80%) to build the model and a test set (~20-25%) to validate it.

-

Model Building: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation correlating the descriptors (independent variables) with biological activity (dependent variable).

-

Model Validation: This step is crucial for trustworthiness.

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered predictive.

-

External Validation: Use the model to predict the activity of the test set compounds (which were not used to build the model). Calculate the predictive correlation coefficient (pred_r²). A pred_r² > 0.6 indicates good external predictive power.

-

Data Presentation: QSAR Model Validation Metrics

| Metric | Description | Acceptable Value |

| r² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated r² (internal predictivity) | > 0.5 |

| pred_r² | r² for the external test set (external predictivity) | > 0.6 |

The resulting validated QSAR model can then be used to predict the bioactivity of the new this compound library, allowing for the ranking and prioritization of compounds for further study.

Target Identification

For novel compounds, the biological target may not be known. A combination of literature review and computational target fishing can identify probable protein partners. Quinoline carboxamides are known to act as inhibitors of protein kinases, topoisomerases, and human dihydroorotate dehydrogenase, making these protein families a logical starting point.[3][4][15]

Phase 3: Mechanistic Validation via Molecular Modeling

This phase uses structure-based methods to provide a physical and dynamic rationale for the predicted bioactivity. It requires a 3D structure of the protein target, typically obtained from the Protein Data Bank (PDB). For this guide, we will use a representative protein kinase as our example target, given their relevance to quinoline-based anticancer agents.[2][16]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein.[17][18]

Protocol: Molecular Docking Workflow

-

Protein Preparation:

-

Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 1R0P for Platelet-Derived Growth Factor Receptor).[19]

-

Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.[11]

-

Causality: Proper protein preparation is essential. Missing hydrogens or incorrect protonation states of residues like Histidine can prevent the formation of key hydrogen bonds, leading to inaccurate binding predictions.

-

-

Grid Generation: Define the docking search space by placing a grid box around the known active site of the protein.

-

Ligand Docking: Dock each prepared ligand from the filtered library into the prepared receptor grid using software like AutoDock Vina.[20] The software will generate multiple binding poses and a corresponding binding energy (or docking score) for each.

-

Pose Analysis: Analyze the top-scoring poses. Look for key interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) with critical active site residues.[21] A good candidate will not only have a strong docking score but will also form plausible, stable interactions with the protein.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations assess the stability of the ligand-protein complex over time in a simulated physiological environment.

Protocol: MD Simulation

-

System Setup: Take the best-scoring docked complex from the previous step. Place it in a simulation box filled with explicit water molecules and add ions to neutralize the system.

-

Minimization & Equilibration: Perform energy minimization on the entire system to remove steric clashes. Then, gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.

-

Production Run: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to observe the dynamic behavior of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot indicates a stable complex.

-

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Interaction Analysis: Monitor the persistence of key hydrogen bonds and other interactions over the course of the simulation.

-

Caption: General workflow for a Molecular Dynamics simulation.

A compound that maintains a stable binding pose and consistent interactions throughout the MD simulation is a high-confidence candidate for synthesis and experimental testing.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for the prediction of this compound bioactivity. By integrating ADMET filtering, QSAR, molecular docking, and molecular dynamics, researchers can efficiently screen virtual libraries, prioritize candidates, and develop clear, mechanistically-supported hypotheses for their biological activity. This approach significantly de-risks the drug discovery process, saving valuable time and resources.

The final output of this workflow is not a definitive answer, but rather a highly curated list of promising compounds with a strong, computationally-validated rationale for their predicted activity. These candidates should then be synthesized and subjected to in vitro biological assays to confirm the in silico predictions. The experimental results can, in turn, be used to refine and improve the computational models, creating a powerful feedback loop that accelerates the discovery of novel therapeutic agents.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and QSAR studies of novel triazole compounds containing thioamide as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. sciforschenonline.org [sciforschenonline.org]

- 13. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "Design, synthesis, and molecular docking study of novel quinoline-base" by Daniel Insuasty, Stephanie García et al. [digitalcommons.unf.edu]

- 18. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

Topic: Quinoline-5-carbothioamide: A Strategic Framework for Preliminary Mechanism of Action Elucidation

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Quinoline-5-carbothioamide Scaffold - A Confluence of Privileged Structures

As a Senior Application Scientist, my experience has shown that true innovation in drug discovery often arises from the intelligent combination of well-understood pharmacophores. The quinoline ring is a quintessential "privileged structure," forming the core of numerous approved therapeutics, from antimalarials to kinase inhibitors.[1][2][3][4] Its rigid, planar structure and versatile substitution points allow for precise interaction with a multitude of biological targets.[3][4] When coupled with a carbothioamide moiety—a group known for its potent hydrogen bonding capabilities and role in various enzyme inhibitors and DNA-interacting agents—the resulting molecule, this compound (Q5C), presents a compelling candidate for novel therapeutic development.[5][6][7]

The mechanism of action for such hybrid compounds is rarely straightforward, often involving complex interactions with multiple cellular systems.[8] This guide eschews a simple, linear protocol. Instead, it presents a self-validating, logic-driven framework for the preliminary deconvolution of Q5C's mechanism of action (MoA). We will proceed from broad phenotypic screening to the formulation of specific, testable molecular hypotheses, ensuring that each experimental step logically informs the next.

Part 1: Foundational Bioactivity Profiling - Is the Compound Active and Selective?

Before any mechanistic deep-dive, we must answer the most fundamental questions: at what concentration is Q5C biologically active, and does it exhibit selectivity for cancer cells over non-cancerous cells? The causality here is simple: a compound with a narrow therapeutic window (i.e., high toxicity to normal cells) is unlikely to be a viable drug candidate, regardless of its mechanism. The MTT assay is a robust, industry-standard method for this initial assessment, measuring mitochondrial reductase activity as a proxy for cell viability.[9]

Experimental Protocol 1.1: Multi-Cell Line Cytotoxicity Screening via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer and non-cancerous cell lines.

Methodology:

-

Cell Culture: Plate selected cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, and HFF-1 normal human fibroblasts) in 96-well plates at a density of 5 x 10³ cells per well.[5][10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of Q5C in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.[8]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation 1.2: Comparative IC50 Values

Summarize the results in a table to clearly visualize the compound's potency and selectivity.

| Cell Line | Type | IC50 of Q5C (µM) ± SD | IC50 of Doxorubicin (µM) ± SD | Selectivity Index (SI)¹ |

| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| MDA-MB-231 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| C-32 | Amelanotic Melanoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| HFF-1 | Normal Fibroblast | [Experimental Value] | [Experimental Value] | N/A |

¹ Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value is desirable.

Part 2: Elucidating the Primary Cellular Consequence

With established cytotoxic activity, the next logical step is to determine the primary cellular fate induced by Q5C. Quinoline derivatives frequently exert their anticancer effects by inducing either programmed cell death (apoptosis) or arresting the cell division cycle.[8][10] Distinguishing between these outcomes is critical as it directs our subsequent mechanistic investigation.

Workflow 2.1: Decision-Making Flow for Phenotypic Analysis

The following workflow illustrates the logical progression from cytotoxicity to specific phenotypic assays.

Caption: Initial screening workflow for Q5C.

Experimental Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if Q5C induces arrest at a specific phase of the cell cycle.

Methodology:

-

Treatment: Seed cells (e.g., A549) in 6-well plates and treat with Q5C at its IC50 and 2x IC50 concentration for 24 and 48 hours.

-

Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, will determine the distribution of cells in G0/G1, S, and G2/M phases.

Experimental Protocol 2.3: Quantification of Apoptosis by Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing early and late apoptosis following Q5C treatment.

Methodology:

-

Treatment: Seed and treat cells as described in Protocol 2.2.

-

Harvesting: Collect all cells, including the supernatant, and wash with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Part 3: Formulating and Testing Molecular Hypotheses

The results from Part 2 provide the crucial context for delving into specific molecular pathways. Based on the extensive literature on related quinoline and carbothioamide compounds, we can formulate several primary hypotheses.[1][3][5]

Hypothesis A: DNA Intercalation and Topoisomerase Inhibition. The planar quinoline ring is a classic DNA intercalator, and many quinoline carboxamides are known topoisomerase inhibitors.[1][6] This would likely lead to DNA damage, cell cycle arrest in G2/M, and subsequent apoptosis.

Hypothesis B: Kinase Signaling Pathway Modulation. Quinoline derivatives are potent inhibitors of various kinases, particularly within the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are central regulators of cell proliferation and survival.[3][4] Inhibition of these pathways can induce both cell cycle arrest and apoptosis.

Hypothesis C: Modulation of Apoptotic Regulatory Proteins. Certain quinoline sulfonamides have been shown to directly alter the expression of key apoptosis regulators, such as increasing the pro-apoptotic BAX to anti-apoptotic BCL-2 ratio.[8][10]

Signaling Pathway 3.1: The PI3K/Akt/mTOR Axis - A Common Quinoline Target

This pathway is a critical regulator of cell survival and proliferation and is a frequent target of quinoline-based inhibitors.[3][4] Investigating the phosphorylation status of its key components is a logical first step.

Caption: Potential inhibition points of Q5C in the PI3K/Akt pathway.

Experimental Protocol 3.2: Western Blot Analysis of Key Signaling Proteins

Objective: To assess the effect of Q5C on the expression and phosphorylation status of proteins central to our hypotheses.

Methodology:

-

Treatment and Lysis: Treat cells with Q5C (IC50 and 2x IC50) for a time course (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Hypothesis B (Kinase Inhibition): Probe for p-Akt (Ser473), total Akt, p-mTOR, total mTOR, p-ERK, total ERK.

-

Hypothesis C (Apoptosis Regulation): Probe for Bcl-2, BAX, and Cleaved Caspase-3.

-

Loading Control: Probe for GAPDH or β-actin to ensure equal protein loading.

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 4: Synthesis, Interpretation, and Future Directions

The culmination of this preliminary investigation is the synthesis of all collected data into a coherent, evidence-based hypothesis for the mechanism of action of this compound.

-

Scenario 1: If Q5C induces strong G2/M arrest and increases apoptotic markers alongside evidence of DNA damage (e.g., increased γH2AX phosphorylation, not shown), the primary hypothesis would be topoisomerase inhibition .

-

Scenario 2: If Q5C rapidly (within hours) decreases the phosphorylation of Akt and mTOR without affecting their total protein levels, and this is followed by cell cycle arrest or apoptosis, the primary hypothesis would be PI3K/Akt pathway inhibition .

-

Scenario 3: If Q5C treatment leads to a significant, transcription-level change in the BAX/Bcl-2 ratio preceding the onset of apoptosis, a primary mechanism involving the intrinsic apoptotic pathway would be supported.

This preliminary MoA model is not an endpoint but a crucial foundation. It provides the rationale for more advanced, targeted studies such as in vitro kinase profiling, direct DNA binding assays (e.g., UV-Vis spectroscopy, circular dichroism), or affinity-based proteomics to definitively identify the direct molecular target(s) of Q5C. This structured, iterative approach ensures that research and development efforts are focused, efficient, and built upon a solid foundation of scientific integrity.

References

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Theoretical Framework for Elucidating the Electronic Structure of Quinoline-5-carbothioamide

An In-Depth Technical Guide

Abstract: Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties. The introduction of a carbothioamide group, a known pharmacophore and a versatile synthetic handle, is anticipated to modulate the electronic characteristics of the quinoline core, opening new avenues for drug design and material engineering. This guide provides a comprehensive theoretical framework for investigating the electronic structure of a specific, yet under-explored, derivative: Quinoline-5-carbothioamide. We detail a robust computational protocol rooted in Density Functional Theory (DFT), explaining not just the procedural steps but the fundamental causality behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict and understand the molecular properties of novel heterocyclic compounds.

Introduction: The Scientific Rationale

The quinoline ring system is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial to anticancer and antibacterial drugs.[1][2] Its electron-deficient nature and extended π-system are crucial to its function.[3] The carbothioamide moiety (–C(=S)NH₂) is also of significant interest, contributing to the biological activity of many compounds and serving as a key structural element in molecules with potent nonlinear optical (NLO) properties.[4][5][6]

The conjugation of these two fragments in this compound (C₁₀H₈N₂S)[7] presents a compelling subject for theoretical study. Understanding its electronic structure is paramount to predicting its reactivity, stability, intermolecular interactions, and potential as a bioactive agent or functional material. This guide outlines a first-principles approach using Density Functional Theory (DFT) to build a comprehensive electronic and structural profile of the molecule.

Part 1: The Computational Protocol: A Self-Validating Workflow

The foundation of a reliable theoretical study is a method that is both computationally tractable and chemically accurate. Density Functional Theory (DFT) has emerged as the preeminent tool for such investigations, offering an optimal balance between accuracy and computational cost for medium-sized organic molecules.[1][8]

Methodological Foundation: Why DFT?

We select DFT because it models electron correlation effects efficiently without the prohibitive computational expense of higher-level ab initio methods. The choice of functional and basis set is critical for accuracy. For organic molecules containing second-row elements like sulfur, the B3LYP hybrid functional is a well-established and robust choice, providing reliable geometric and electronic data.[8][9] To accurately describe the electron distribution, especially the lone pairs on nitrogen and sulfur, we employ the Pople-style 6-31+G(d,p) basis set. The "+" indicates the addition of diffuse functions to handle lone pairs and anions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.[8][10]

Experimental Protocol: Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for the theoretical analysis of this compound, typically performed using software packages like Gaussian or ORCA.[8][11]

-

Initial Structure Generation: The 3D structure of this compound is first built using a molecular editor like GaussView or Avogadro.[12] Standard bond lengths and angles are used as a starting point.

-

Geometry Optimization: This is the most critical initial step. The initial structure is optimized without any symmetry constraints to find the global minimum energy conformation on the potential energy surface. This process algorithmically adjusts bond lengths, angles, and dihedral angles until the forces on each atom are negligible. The B3LYP/6-31+G(d,p) level of theory is employed for this task.[1][8]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes:

-

Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum and not a transition state.

-

Thermodynamic Properties: It allows for the calculation of zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

-

-

Single-Point Energy and Electronic Property Calculations: Using the validated optimized geometry, more detailed electronic properties are calculated. This includes:

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[2][3]

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify charge distribution and reactive sites.[10][12]

-

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular charge transfer, donor-acceptor interactions, and hyperconjugation.[3][11]

-

Workflow Visualization

The logical flow of the computational protocol is illustrated below.

Caption: Computational workflow for the electronic structure analysis of this compound.

Part 2: Anticipated Results and Mechanistic Discussion

While specific experimental data for this compound is scarce, we can predict the outcomes of the theoretical protocol based on extensive studies of related quinoline and carbothioamide derivatives.[10][13][14]

Optimized Molecular Geometry

The optimization is expected to yield a nearly planar quinoline ring system. The carbothioamide group's orientation relative to the ring will be a key finding, determined by steric hindrance and potential intramolecular hydrogen bonding. The C=S and C-N bond lengths within the carbothioamide group will be indicative of the degree of electron delocalization.

| Parameter | Anticipated Bond Length (Å) | Anticipated Bond Angle (˚) |

| C=S | ~1.68 | - |

| C(thio)-N(amide) | ~1.35 | - |

| C(q)-C(thio) | ~1.50 | - |

| C(q)-C(thio)-N(amide) | - | ~125 |

| C(q)-C(thio)=S | - | ~122 |

Table 1: Predicted key geometric parameters for this compound. These values are synthesized from standard bond lengths and computational studies on analogous structures.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[15][16]

-

HOMO: The highest occupied molecular orbital is expected to be localized primarily on the electron-rich carbothioamide group, particularly the sulfur atom, with some contribution from the quinoline π-system. This region represents the primary site for electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is anticipated to be distributed across the electron-deficient π-system of the quinoline ring. This area is susceptible to nucleophilic attack.

-

Energy Gap (ΔE): The energy gap for quinoline derivatives typically falls in the range of 3.5-4.5 eV.[2][9] A value in this range would classify this compound as a moderately reactive and stable molecule.

| Property | Anticipated Value (eV) | Implication |

| EHOMO | -6.5 to -6.0 | Electron-donating capability |

| ELUMO | -2.0 to -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.0 to 4.5 | High kinetic stability, low reactivity |

| Dipole Moment (Debye) | 4.0 to 5.5 | Significant molecular polarity |

Table 2: Predicted global reactivity descriptors for this compound based on DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, we expect to see:

-

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the quinoline ring and the sulfur atom of the carbothioamide group. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.[10][17]

-

Positive Potential (Blue): Located around the hydrogen atoms of the amide group and the quinoline ring, indicating sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the intramolecular electron delocalization and charge transfer (ICT) interactions. The most significant interactions are expected to be from the lone pairs of the sulfur and amide nitrogen atoms to the antibonding orbitals (π*) of the quinoline ring. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization, which contributes to the overall stability of the molecule.[3][10]

Part 3: Applications in Drug and Materials Design

The theoretical data generated through this protocol provides actionable insights for rational design:

-

Drug Development: The MEP and FMO analyses identify key pharmacophoric features. The negative potential sites on the sulfur and quinoline nitrogen are prime targets for hydrogen bonding with biological receptors. The molecule's overall polarity, quantified by the dipole moment, will influence its solubility and ability to cross biological membranes.

-

Materials Science: The small HOMO-LUMO gap and significant intramolecular charge transfer, evidenced by NBO analysis, are indicators of potential nonlinear optical (NLO) activity.[11] Theoretical calculations of polarizability and hyperpolarizability can further quantify this potential, guiding the synthesis of new materials for optoelectronic applications.[3][12]

Conclusion

The theoretical study of this compound, guided by the robust DFT-based protocol detailed herein, offers a powerful, predictive lens into its fundamental electronic properties. By systematically analyzing the optimized geometry, frontier molecular orbitals, charge distribution, and intramolecular interactions, researchers can gain a deep understanding of the molecule's stability, reactivity, and potential applications. This computational-first approach enables the rational design of novel derivatives for targeted use in medicinal chemistry and materials science, accelerating the discovery pipeline and reducing reliance on costly and time-consuming trial-and-error synthesis.

References

- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-3-carbothioamides and related compounds as novel immunomodulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 15. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

Physicochemical properties of Quinoline-5-carbothioamide for drug design

An In-depth Technical Guide to the Physicochemical Properties of Quinoline-5-carbothioamide for Drug Design

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is perpetual. Central to this endeavor is the strategic design of molecules that not only interact effectively with their biological targets but also possess the requisite physicochemical properties to navigate the complex physiological environment. This guide provides a comprehensive analysis of this compound, a molecule that synergistically combines two pharmacologically significant moieties: the quinoline scaffold and the thioamide functional group.

The quinoline ring system is a well-established "privileged scaffold" in drug discovery.[1][2][3][4] Its presence in numerous approved drugs is a testament to its versatile pharmacological profile, which includes anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1][3][5][6] The functionalization of the quinoline ring at its various positions allows for the fine-tuning of its biological and physicochemical properties.

Concurrently, the thioamide group has garnered considerable attention as a bioisosteric replacement for the more common amide bond.[7][8][9][10] This substitution can lead to profound changes in a molecule's characteristics, such as enhanced lipophilicity, altered hydrogen bonding capacity, and improved metabolic stability.[7][8][9][11] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial effects.[7][9]

This guide will dissect the key physicochemical properties of this compound, offering both theoretical insights and practical methodologies for their assessment. By understanding these fundamental characteristics, researchers can better harness the therapeutic potential of this promising molecular scaffold.

Physicochemical Profile of this compound

A molecule's journey from a laboratory bench to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. For this compound, a thorough understanding of these properties is the first step in rational drug design.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₁₀H₈N₂S[12] | Defines the elemental composition. |

| Molecular Weight | 188.25 g/mol [12] | Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability. |

| Predicted cLogP | 2.1 - 2.5 | A measure of lipophilicity, crucial for membrane permeability and absorption.[13][14] |

| Predicted Aqueous Solubility | Moderately soluble | Affects drug dissolution and bioavailability.[15] |

| Predicted pKa | Basic pKa: ~4.5-5.0 (quinoline N); Acidic pKa: ~10-11 (thioamide N-H) | Determines the ionization state at physiological pH, impacting solubility, receptor interaction, and cell penetration. |

| Polar Surface Area (PSA) | ~65-75 Ų | Influences membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The N-H group of the thioamide. |

| Hydrogen Bond Acceptors | 2 | The quinoline nitrogen and the thioamide sulfur. |

| Rotatable Bonds | 1 | The C-C bond between the quinoline ring and the carbothioamide group. |

In-Depth Analysis of Key Properties

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its pharmacokinetic behavior.[13][14][16] It governs the ability of a drug to cross cell membranes, its distribution into tissues, and its binding to plasma proteins.

-

Causality: The quinoline ring is an aromatic system that contributes significantly to the lipophilicity of the molecule. The replacement of an amide's oxygen with a larger, less electronegative sulfur atom in the thioamide group generally increases lipophilicity.[7][8] This enhanced lipophilicity can improve membrane permeability, a key factor for drug absorption and distribution.[7]

-

Experimental & Computational Assessment: Lipophilicity can be determined experimentally using methods like reversed-phase thin-layer chromatography (RP-TLC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[13][17][18] Computationally, it is often estimated as logP (the logarithm of the partition coefficient between octanol and water).[19][20]

Aqueous Solubility

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Therefore, adequate aqueous solubility is a prerequisite for oral bioavailability.[15]

-

Causality: The planar, aromatic quinoline ring system can lead to strong crystal lattice interactions, potentially limiting solubility. However, the presence of the nitrogen atom in the quinoline ring and the polar thioamide group, which can participate in hydrogen bonding with water, are expected to confer a degree of aqueous solubility. The ionization state of the molecule, dictated by the pH of the medium and the pKa of the functional groups, will also significantly influence its solubility.

-

Experimental & Computational Assessment: Solubility can be determined experimentally through various methods, including the shake-flask method. Computational models can provide rapid estimations of solubility, which are valuable in the early stages of drug discovery.[15][19][21]

Ionization (pKa)

The pKa values of a molecule's ionizable groups determine its charge state at a given pH. This is crucial as the charge of a drug affects its solubility, permeability, and interaction with its biological target.

-

Causality: this compound possesses two key ionizable centers:

-

The nitrogen atom of the quinoline ring is basic and will be protonated at acidic pH.

-

The N-H proton of the thioamide group is weakly acidic.

-

-

Implications: At the physiological pH of 7.4, the quinoline nitrogen will be predominantly in its neutral form, which is favorable for crossing biological membranes.

Experimental and Computational Protocols

Computational Prediction of Physicochemical Properties

In modern drug discovery, in silico methods are indispensable for the rapid assessment of a compound's drug-like properties.[21][22]

Step-by-Step Workflow:

-

Obtain the SMILES string or draw the structure of this compound in a compatible software (e.g., ChemDraw, MarvinSketch).

-

Utilize a web-based platform such as SwissADME or pkCSM.

-

Input the molecular structure into the platform.

-

Run the calculation to generate a comprehensive report of physicochemical properties, including molecular weight, logP, solubility, pKa, and polar surface area.

-

Analyze the results in the context of established drug-likeness criteria, such as Lipinski's Rule of Five.

Caption: Workflow for in silico prediction of physicochemical properties.

Experimental Determination of Lipophilicity (RP-HPLC)

While computational methods are useful for initial screening, experimental validation is crucial. RP-HPLC is a reliable method for determining lipophilicity.[13]

Detailed Methodology:

-

Preparation of Mobile Phases: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

System Suitability: Equilibrate the RP-HPLC system (with a C18 column) with each mobile phase until a stable baseline is achieved.

-

Sample and Standard Preparation: Prepare stock solutions of this compound and a set of standard compounds with known logP values in a suitable solvent.

-

Injection and Data Acquisition: Inject each standard and the test compound onto the column under each mobile phase condition and record the retention time (t_R).

-

Calculation of Capacity Factor (k): For each compound and mobile phase, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Extrapolation to log k_w: For each compound, plot log k against the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase to obtain the log k_w value.

-

Calibration Curve: Plot the log k_w values of the standard compounds against their known logP values to generate a calibration curve.

-

Determination of logP: Use the log k_w value of this compound and the calibration curve to determine its experimental logP value.

Caption: Experimental workflow for logP determination by RP-HPLC.

Implications for Drug Design

A comprehensive understanding of the physicochemical properties of this compound provides a solid foundation for its development as a drug candidate.

Structure-Activity Relationships (SAR)

The this compound scaffold offers multiple points for chemical modification to optimize its drug-like properties.

-

Quinoline Ring Substitutions: The introduction of substituents on the quinoline ring can modulate lipophilicity, solubility, and metabolic stability. For example, electron-withdrawing groups can alter the pKa of the quinoline nitrogen, while polar groups can enhance aqueous solubility.

-

Thioamide Modifications: N-alkylation or N-arylation of the thioamide can impact its hydrogen bonding capacity and lipophilicity. However, such modifications must be carefully considered, as the N-H proton may be crucial for target binding.

Potential Biological Targets

The structural features of this compound suggest several potential classes of biological targets.

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.

-

Metalloenzyme Inhibition: The thioamide group is known to be an effective metal chelator.[7][8] This suggests that this compound could be investigated as an inhibitor of metalloenzymes.

-

Antimicrobial Activity: Both quinoline and thioamide moieties have been independently associated with antimicrobial activity.[1][9][23] Therefore, their combination in this compound makes it a promising candidate for the development of new anti-infective agents.

Synthesis of this compound

The synthesis of this compound can be achieved through established synthetic routes. A plausible approach involves the conversion of a quinoline-5-carboxylic acid or its corresponding nitrile. For instance, quinoline-5-carbonitrile can be treated with hydrogen sulfide in the presence of a base to yield the desired thioamide. Alternatively, the reaction of quinoline-5-carboxamide with a thionating agent like Lawesson's reagent would also afford the target compound.

Conclusion

This compound is a molecule of significant interest for drug discovery, embodying the favorable attributes of both the quinoline scaffold and the thioamide functional group. Its physicochemical profile, characterized by moderate lipophilicity and multiple points for hydrogen bonding, suggests a good foundation for developing a drug candidate with favorable ADME properties. The insights and protocols provided in this guide are intended to empower researchers to rationally design and optimize derivatives of this promising scaffold, accelerating the journey towards novel and effective therapeutics.

References

- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]